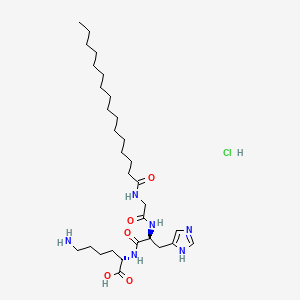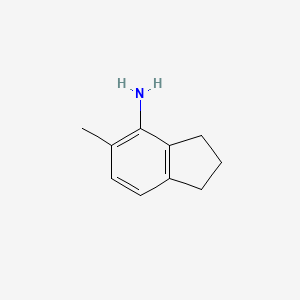
Glycylglycylglycylglycylglycine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycylglycine hydrochloride is a peptide compound composed of five glycine units linked together, with an additional hydrochloride group. This compound is a polypeptide and is often used in various scientific research applications due to its unique properties and structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycylglycylglycylglycylglycine hydrochloride typically involves the stepwise addition of glycine units. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid resin support. Each glycine unit is added sequentially, with the amino group of one glycine reacting with the carboxyl group of the next. The final product is then cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of strong acids or bases to facilitate the coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycylglycine hydrochloride can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.
Scientific Research Applications
Glycylglycylglycylglycylglycine hydrochloride has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: The peptide is used in studies of protein folding and stability, as well as in the development of peptide-based drugs.
Industry: The compound is used in the production of more complex peptides and proteins, as well as in the development of new materials.
Mechanism of Action
The mechanism of action of glycylglycylglycylglycylglycine hydrochloride involves its interaction with various molecular targets and pathways. As a peptide, it can interact with enzymes, receptors, and other proteins, influencing their activity and function. The specific molecular targets and pathways depend on the context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Glycylglycine: A dipeptide composed of two glycine units.
Glycylglycylglycine: A tripeptide composed of three glycine units.
Glycylglycylglycylglycine: A tetrapeptide composed of four glycine units.
Uniqueness
Glycylglycylglycylglycylglycine hydrochloride is unique due to its longer peptide chain, which can provide different structural and functional properties compared to shorter peptides. Its ability to form more complex structures and interactions makes it valuable in various research applications.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O6.ClH/c11-1-6(16)12-2-7(17)13-3-8(18)14-4-9(19)15-5-10(20)21;/h1-5,11H2,(H,12,16)(H,13,17)(H,14,18)(H,15,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCYQCPCFLDVGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.73 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,6,7,8,9-Hexahydro-1H-cyclopenta[a]naphthalen-5-amine](/img/structure/B8205892.png)
![3-Methyl-3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan](/img/structure/B8205895.png)
![2,2-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B8205897.png)
![rel-((4aS,7aS)-6-Benzylhexahydropyrano[2,3-c]pyrrol-4a(2H)-yl)methanol](/img/structure/B8205916.png)




![7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene](/img/structure/B8205976.png)
![N-[10,16-bis(4-tert-butylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8205979.png)

![3'-(Naphthalen-1-yl)-N-(4-(naphthalen-1-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8205986.png)


